molecular formula C28H45ClO2 B7908787 C28H45ClO2

C28H45ClO2

Cat. No.: B7908787
M. Wt: 449.1 g/mol
InChI Key: QNEPTKZEXBPDLF-AWEQCRHCSA-N
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Description

The compound with the molecular formula C28H45ClO2 Cholesteryl chloroformate . It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is replaced by a chloroformate group. This compound is used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Cholesteryl chloroformate: can be synthesized through the reaction of cholesterol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows:

    Synthetic Route: Cholesterol is dissolved in an organic solvent like dichloromethane. Phosgene gas is then bubbled through the solution while maintaining a low temperature. Pyridine is added to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the product. The reaction mixture is then washed with water and dried over anhydrous sodium sulfate. .

Chemical Reactions Analysis

Cholesteryl chloroformate: undergoes several types of chemical reactions:

Scientific Research Applications

Cholesteryl chloroformate: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of cholesteryl derivatives, which are important intermediates in the production of liquid crystals and other advanced materials.

    Biology: It is used to modify proteins and peptides by introducing cholesteryl groups, which can enhance their stability and membrane affinity.

    Medicine: Cholesteryl chloroformate derivatives are investigated for their potential use in drug delivery systems, particularly for targeting lipophilic drugs to specific tissues.

    Industry: It is used in the production of cholesteryl esters, which are components of liquid crystal displays and other electronic devices .

Mechanism of Action

The mechanism by which cholesteryl chloroformate exerts its effects involves the formation of covalent bonds with nucleophilic groups in target molecules. The chloroformate group reacts with hydroxyl, amino, or thiol groups to form stable carbamate, carbonate, or thiocarbonate linkages. This modification can alter the physical and chemical properties of the target molecules, enhancing their stability, solubility, or bioavailability .

Comparison with Similar Compounds

Cholesteryl chloroformate: can be compared with other cholesteryl derivatives such as:

    Cholesteryl acetate: Used in the synthesis of liquid crystals but lacks the reactive chloroformate group.

    Cholesteryl hemisuccinate: Used in drug delivery systems but has different solubility and stability properties.

    Cholesteryl oleate: Commonly found in biological systems but does not have the same reactivity as cholesteryl chloroformate.

The uniqueness of cholesteryl chloroformate lies in its reactive chloroformate group, which allows it to form covalent bonds with a variety of nucleophiles, making it a versatile reagent in chemical synthesis and modification .

Properties

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22?,23-,24?,25?,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEPTKZEXBPDLF-AWEQCRHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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